methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate
Overview
Description
Methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a pharmaceutical intermediate. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 222.28 g/mol.
Scientific Research Applications
Synthesis and Application in Flavoring
The compound "Methyl 3-(2-oxo-cyclohexyl)propionate" has been synthesized through the Michael addition of cyclohexanone to methyl acrylate. It is then converted to octahydro-2H-1-benzopyran-2-one, which has proven to be a satisfactory tobacco additive. This showcases its application in the synthesis of complex molecules for flavoring purposes (Zhao Yu, 2010).
Environmental Science Application
In atmospheric chemistry, the reactions of ozone with alkenes, including cyclohexane derivatives, lead to the production of hydroxyl radicals. These reactions are significant in understanding atmospheric processes and pollutant formation (R. Atkinson & S. M. Aschmann, 1993).
Analytical Chemistry Application
The pretreatment of glassy carbon electrodes with solvents such as cyclohexane significantly affects electrode kinetics, adsorption, and capacitance. This is crucial for enhancing electron transfer rates and adsorption in analytical applications, highlighting the importance of solvent interactions in electrochemistry (S. Ranganathan, and Tzu-Chi Kuo, R. McCreery, 1999).
Organic Synthesis
The molecule has relevance in organic synthesis, specifically in the context of cyclopentannulation reactions with ketones and propargyl alcohol derivatives. These reactions are significant for synthesizing complex organic molecules, including optically active cyclopentanes, which have applications in medicinal chemistry and material science (Tamejiro Hiyama et al., 1981).
Catalysis and Stereoselectivity
The transition metal-catalyzed transfer of hydrogen to cyclohexanones, including derivatives of the compound , demonstrates the importance of stereoselectivity in catalysis. This has implications for the synthesis of alcohols from ketones, which is a fundamental reaction in industrial and pharmaceutical chemistry (H. Henbest & Ahmed Zurquiyah, 1974).
properties
IUPAC Name |
methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-11(8-6-10(13)14-2)7-4-3-5-9(11)12/h3-8H2,1-2H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGLSYONGRFBDO-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1=O)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCCC1=O)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357427 | |
Record name | Methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate | |
CAS RN |
94089-47-1 | |
Record name | Methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.